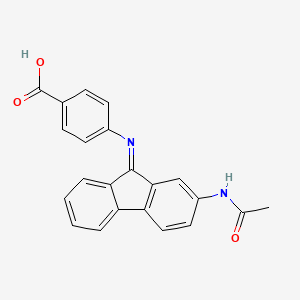![molecular formula C9H6N2 B14741639 Bicyclo[4.1.0]hepta-2,4-diene-7,7-dicarbonitrile CAS No. 1618-16-2](/img/structure/B14741639.png)
Bicyclo[4.1.0]hepta-2,4-diene-7,7-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclo[410]hepta-2,4-diene-7,7-dicarbonitrile is a unique organic compound characterized by its bicyclic structure It is a derivative of cycloheptatriene and features two cyano groups attached to the seventh carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[4.1.0]hepta-2,4-diene-7,7-dicarbonitrile typically involves the valence isomerization of cyclohepta-1,3,5-triene. This process can be catalyzed by various reagents and under different conditions. One common method involves the use of photochemical reactions to induce the isomerization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
化学反应分析
Types of Reactions
Bicyclo[4.1.0]hepta-2,4-diene-7,7-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the cyano groups into amines or other functional groups.
Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can be used to substitute the cyano groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines.
科学研究应用
Bicyclo[4.1.0]hepta-2,4-diene-7,7-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
作用机制
The mechanism by which bicyclo[4.1.0]hepta-2,4-diene-7,7-dicarbonitrile exerts its effects involves interactions with various molecular targets. The cyano groups play a crucial role in its reactivity, allowing it to participate in a wide range of chemical reactions. The pathways involved in these reactions are complex and depend on the specific conditions and reagents used .
相似化合物的比较
Similar Compounds
Cycloheptatriene: The parent compound from which bicyclo[4.1.0]hepta-2,4-diene-7,7-dicarbonitrile is derived.
Bicyclo[4.1.0]hepta-2,4-diene: A similar compound without the cyano groups.
Bicyclo[4.1.0]hepta-2,4,6-triene: Another related compound with different substitution patterns.
Uniqueness
This compound is unique due to the presence of the two cyano groups, which significantly influence its chemical reactivity and potential applications. This makes it distinct from other similar compounds and valuable for various research and industrial purposes.
属性
CAS 编号 |
1618-16-2 |
|---|---|
分子式 |
C9H6N2 |
分子量 |
142.16 g/mol |
IUPAC 名称 |
bicyclo[4.1.0]hepta-2,4-diene-7,7-dicarbonitrile |
InChI |
InChI=1S/C9H6N2/c10-5-9(6-11)7-3-1-2-4-8(7)9/h1-4,7-8H |
InChI 键 |
SENYQMQDBDBILZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2C(C2(C#N)C#N)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


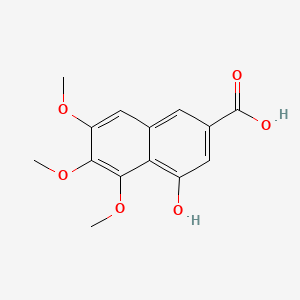
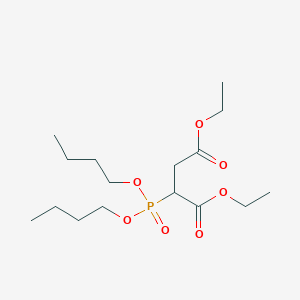
![3,9-Dihexyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14741574.png)
![1-[(4-Bromophenyl)methyl]-2-(1,3-dioxolan-2-yl)pyridin-1-ium bromide](/img/structure/B14741587.png)
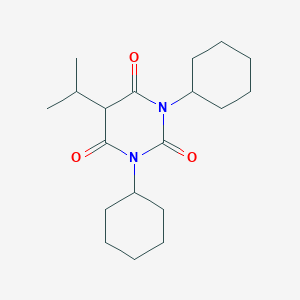
![2-oxido-4-[(E)-2-phenylethenyl]cinnolin-2-ium](/img/structure/B14741596.png)
![Tetrazolo[1,5-a]pyridin-5-ylacetic acid](/img/structure/B14741603.png)
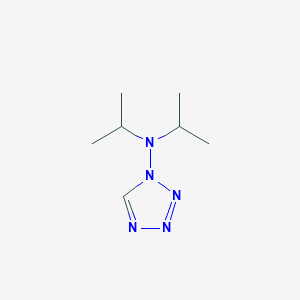
![[(2E,8R,9S,10R,13S,14S,17S)-17-acetyloxy-2-(1-acetyloxy-2,2,2-trifluoroethylidene)-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14741611.png)
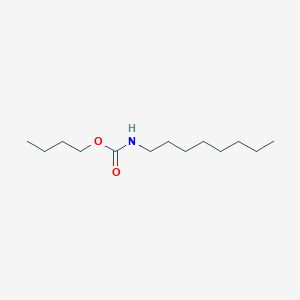
![2-[3-(Acetyloxy)pregn-5-en-20-ylidene]hydrazine-1-carboximidic acid](/img/structure/B14741617.png)

